4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide
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Description
4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C22H24ClN5OS and its molecular weight is 441.98. The purity is usually 95%.
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Biological Activity
The compound 4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide is a synthetic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by recent research findings and case studies.
This compound can be characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇ClN₄O₂ |
Molecular Weight | 356.806 g/mol |
CAS Number | 5525-35-9 |
LogP | 3.868 |
PSA | 71.55 Ų |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, particularly those involved in microbial metabolism and cancer cell proliferation.
- Receptor Binding: It may modulate signaling pathways by binding to cellular receptors.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated its effect against E. coli β-carbonic anhydrase, revealing a minimum inhibitory concentration (MIC) of 177.99 µg/mL when treated with 1.0 mg/mL of the compound .
Case Study: Antimicrobial Efficacy
In a study focusing on the antimicrobial potency of similar compounds, it was found that modifications to the pyrazole ring enhanced activity against various pathogens. The structure–activity relationship (SAR) indicated that the presence of the chlorophenyl group significantly contributed to increased antimicrobial effectiveness .
Anticancer Activity
The thiazolidinone derivatives related to this compound have been studied extensively for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Properties
A recent review highlighted the potential of thiazolidinone derivatives in cancer therapy, emphasizing their multi-target effects and ability to overcome drug resistance . The incorporation of the pyrazole moiety into these structures has been shown to enhance cytotoxicity against several cancer cell lines.
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example, its inhibitory action on carbonic anhydrases has been linked to reduced bacterial growth and potential therapeutic applications in treating infections.
In Silico Docking Studies
In silico studies have provided insights into the binding modes of this compound with target enzymes. Molecular docking simulations suggest strong interactions with active sites, supporting experimental findings of enzyme inhibition .
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5OS/c1-16-20(21(29)28(25(16)2)18-8-4-3-5-9-18)24-22(30)27-13-11-26(12-14-27)19-10-6-7-17(23)15-19/h3-10,15H,11-14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYILJZROQOIFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.